2-(3-Bromo-2-fluorophenyl)pyridine
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Overview
Description
2-(3-Bromo-2-fluorophenyl)pyridine is an organic compound with the molecular formula C11H7BrFN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the fluorination of pyridine using a complex of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the compound can influence its reactivity and binding affinity to various receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with only a fluorine atom substituted on the pyridine ring.
3-Bromo-2-nitropyridine: A precursor in the synthesis of 2-(3-Bromo-2-fluorophenyl)pyridine.
2,6-Difluoropyridine: A compound with two fluorine atoms substituted on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H7BrFN |
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Molecular Weight |
252.08 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h1-7H |
InChI Key |
QIRUIWNNVVAVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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